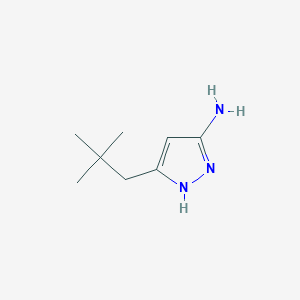

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine

描述

Historical Development and Discovery

The development of this compound can be traced to the broader historical context of aminopyrazole synthesis, which has been extensively investigated for over a century due to the pharmaceutical and agrochemical importance of these heterocyclic systems. The specific compound under discussion was first catalogued in chemical databases in 2009, with its initial entry into PubChem occurring on May 29, 2009. This timeline coincides with the intensification of research into pyrazole-based kinase inhibitors, particularly those targeting cell cycle regulatory proteins.

The synthetic methodology for preparing this compound builds upon well-established aminopyrazole synthesis protocols that have been refined since the early 20th century. The most versatile synthetic approach involves the condensation of beta-ketonitriles with hydrazines, a method that has proven consistently effective for generating 5-aminopyrazole derivatives. The reaction mechanism involves nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon, followed by cyclization through attack of the second nitrogen on the nitrile carbon to produce the desired aminopyrazole structure.

Historical investigations into aminopyrazole chemistry revealed that the introduction of bulky alkyl substituents, such as the 2,2-dimethylpropyl group present in this compound, significantly influences both the synthetic accessibility and biological activity of the resulting molecules. The neopentyl group specifically was recognized for its ability to create unique binding interactions with protein targets, particularly in the context of kinase inhibition where shape complementarity plays a crucial role in selectivity and potency.

Nomenclature and Structural Classification

This compound possesses a comprehensive nomenclature system that reflects its structural complexity and chemical classification. The compound is officially designated by the International Union of Pure and Applied Chemistry name this compound, though it is also commonly referred to by the synonym 5-neopentyl-1H-pyrazol-3-amine due to the presence of the neopentyl substituent.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.22 g/mol |

| Chemical Abstracts Service Number | 377079-77-1 |

| PubChem Compound Identifier | 33787841 |

| International Chemical Identifier | InChI=1S/C8H15N3/c1-8(2,3)5-6-4-7(9)11-10-6/h4H,5H2,1-3H3,(H3,9,10,11) |

| Simplified Molecular Input Line Entry System | CC(C)(C)CC1=CC(=NN1)N |

The compound belongs to the broader classification of aminopyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the ring structure and an amino group as a substituent. More specifically, it is categorized as a 3-aminopyrazole derivative, indicating that the amino group is attached to the 3-position of the pyrazole ring. The 2,2-dimethylpropyl substituent at the 5-position places this compound within the subset of alkyl-substituted aminopyrazoles.

From a structural perspective, the molecule exhibits tautomeric behavior characteristic of pyrazole systems, existing in equilibrium between different hydrogen-bonding arrangements involving the nitrogen atoms of the ring. The presence of the bulky neopentyl group creates significant steric hindrance that influences both the compound's conformational preferences and its interactions with biological targets. The amino group at the 3-position serves as both a hydrogen bond donor and acceptor, contributing to the molecule's ability to form specific interactions with protein binding sites.

Relevance in Organic and Medicinal Chemistry

The significance of this compound in contemporary chemical research stems from its demonstrated utility as both a synthetic intermediate and a bioactive compound with specific therapeutic applications. In organic chemistry, this molecule serves as a valuable building block for constructing more complex heterocyclic systems, particularly those requiring the introduction of aminopyrazole functionality with specific steric requirements.

The compound's medicinal chemistry relevance is most prominently demonstrated through its application as a Monopolar spindle 1 kinase inhibitor, where the neopentyl substituent plays a crucial role in binding affinity and selectivity. Research has revealed that the 2,2-dimethylpropyl group creates favorable hydrophobic interactions within the kinase binding pocket, contributing to the compound's ability to inhibit this critical cell cycle regulatory protein. The shape complementarity between the neopentyl chain and the hydrophobic pocket formed by the kinase activation loop represents an excellent example of structure-based drug design principles.

| Application Area | Specific Use | Key Characteristics |

|---|---|---|

| Kinase Inhibition | Monopolar spindle 1 targeting | Hydrophobic pocket binding |

| Synthetic Chemistry | Heterocycle construction | Aminopyrazole incorporation |

| Medicinal Chemistry | Anticancer research | Cell cycle modulation |

| Chemical Biology | Protein interaction studies | Structure-activity relationships |

Beyond its direct therapeutic applications, the compound has contributed significantly to understanding structure-activity relationships in aminopyrazole chemistry. Studies have demonstrated that the specific positioning and size of the neopentyl group are critical for maintaining biological activity, with structural modifications leading to substantial changes in potency and selectivity profiles. This knowledge has informed the design of related compounds and advanced the field's understanding of how steric factors influence protein-ligand interactions.

The compound's relevance extends to broader aminopyrazole research, where it serves as a model system for investigating the effects of bulky alkyl substituents on both synthetic accessibility and biological activity. The successful synthesis and characterization of this compound have provided valuable insights into reaction mechanisms and conditions required for preparing related aminopyrazole derivatives. Furthermore, its well-characterized biological activities have established it as a useful reference compound for comparative studies of related aminopyrazole structures.

In the context of drug discovery, this compound represents an important example of how systematic structural modifications can lead to compounds with improved pharmaceutical properties. The incorporation of the neopentyl group not only enhances binding affinity for specific protein targets but also influences the compound's pharmacokinetic properties, demonstrating the multifaceted considerations required in modern drug design efforts.

属性

IUPAC Name |

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-8(2,3)5-6-4-7(9)11-10-6/h4H,5H2,1-3H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXCZNOUGAEHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is the Monopolar spindle 1 (Mps1) kinase. Mps1 kinase plays a crucial role in the proper division of cancer cells, ensuring their survival and replication.

Mode of Action

This compound acts by binding to the Mps1 kinase, inhibiting its regulatory checkpoint activities. This inhibition causes accelerated cell division with increased missegregation errors that ultimately reduce the viability of malignant cells.

生化分析

Biochemical Properties

5-(2,2-Dimethylpropyl)-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with gamma-irradiated solvents containing C5-BPP (2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine), which is used for actinide (III)/lanthanide (III) separation. The nature of these interactions involves complexation and extraction processes, which are crucial for the separation of specific ions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the stability of solvents and their radiolytic stability, which in turn affects cellular processes

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for efficient actinide (III)/lanthanide (III) separation, forming stable complexes with these ions. This binding interaction is crucial for its role in biochemical reactions and its ability to influence cellular processes. Additionally, it may inhibit or activate specific enzymes, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its effectiveness. It has been observed that the presence of nitric acid during irradiation can protect the compound from degradation, enhancing its stability. Long-term effects on cellular function have also been noted, with changes in cellular processes observed over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound can effectively separate actinide (III) ions without causing significant adverse effects. At higher dosages, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of metabolites it produces are essential for understanding its role in biochemical reactions. The exact pathways and enzymes involved are still being studied, but it is known to affect the degradation of specific biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

生物活性

5-(2,2-Dimethylpropyl)-1H-pyrazol-3-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds to form the pyrazole ring. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For instance, the NMR spectra reveal distinct chemical shifts that correlate with specific protons in the pyrazole structure, indicating successful synthesis and structural integrity .

2.1 Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of pyrazole derivatives, including this compound. The compound has been evaluated for its inhibitory effects on key enzymes involved in carbohydrate metabolism:

- α-Glucosidase Inhibition : The compound exhibited significant inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. The IC50 value was reported at approximately 75 µM, comparable to standard inhibitors like Acarbose .

- α-Amylase Inhibition : Similar inhibitory effects were observed against α-amylase, with an IC50 value around 95 µM, demonstrating its potential as a therapeutic agent for managing postprandial hyperglycemia .

2.2 Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays:

- DPPH Assay : The compound demonstrated considerable radical scavenging activity, indicating its potential as an antioxidant agent.

- ABTS Assay : Results from the ABTS assay further confirmed its ability to neutralize free radicals effectively .

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes such as α-glucosidase and α-amylase. These studies suggest that the compound binds effectively at the active sites of these enzymes, inhibiting their activity through competitive mechanisms .

4. Case Studies and Research Findings

Several case studies have reported on the biological activities of pyrazole derivatives:

- A study demonstrated that modifications in the pyrazole structure significantly influenced its biological activity. For example, substituents at specific positions on the pyrazole ring enhanced its antidiabetic and antioxidant properties .

- Another investigation focused on the synthesis of related pyrazole compounds and their antimicrobial activities. It was found that certain structural modifications could lead to enhanced efficacy against various bacterial strains .

5. Comparative Analysis with Other Pyrazole Derivatives

| Compound Name | Antidiabetic Activity (IC50 α-glucosidase) | Antioxidant Activity (DPPH IC50) |

|---|---|---|

| This compound | 75 µM | Moderate |

| Acarbose | 72 µM | N/A |

| Pyz-1 | 119 µM | High |

| Pyz-2 | 120 µM | Moderate |

6. Conclusion

This compound shows promising biological activity, particularly in antidiabetic and antioxidant applications. Ongoing research into its mechanism of action and potential therapeutic uses continues to reveal its significance in medicinal chemistry. Future studies should focus on optimizing its structure for enhanced efficacy and exploring its full pharmacological profile.

科学研究应用

Synthesis and Structural Insights

The synthesis of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine involves multi-step reactions that can be adapted to include various substituents to enhance its biological activity. The compound's structure includes a pyrazole ring, which is known for its versatility in medicinal chemistry. The introduction of the dimethylpropyl group at the 5-position is believed to influence its pharmacological properties significantly.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds containing pyrazole rings exhibit significant activity against various cancer cell lines:

| Compound | Cancer Cell Lines | IC50 (µM) |

|---|---|---|

| This compound | HepG2, Jurkat | Not specified |

| Pyrazole derivatives | A375, WM266.4 | 0.19 - 1.50 |

Studies have shown that modifications to the pyrazole structure can enhance its efficacy against specific cancer types by targeting kinases involved in tumor growth and proliferation .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well documented, with compounds showing promise in inhibiting inflammatory pathways. For instance, certain pyrazole-based compounds have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of pyrazole derivatives indicated that specific modifications could lead to enhanced efficacy against respiratory syncytial virus (RSV). The structural characteristics of these compounds were correlated with their antiviral activity, emphasizing the importance of molecular geometry in drug design .

Case Study 2: Kinase Inhibition

Research has also explored the role of pyrazole compounds in inhibiting kinases associated with cancer progression. For example, a derivative similar to this compound exhibited significant inhibition of Aurora A/B kinases, which are critical targets in cancer therapy .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazole derivatives are widely studied for their diverse pharmacological and chemical properties. Below is a comparative analysis of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine with structurally related compounds, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Variations on the Pyrazole Core

Key Observations :

- Aromatic vs. Aliphatic Substituents : Phenyl-substituted analogs (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine) exhibit stronger π-π stacking in biological targets but lower solubility in polar solvents .

Heterocyclic Modifications

Key Observations :

- Heterocyclic Core : Thiadiazole derivatives (e.g., 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine) exhibit distinct electronic properties due to sulfur atoms, enhancing interactions with metal ions in enzymes .

- Complexity in Fused Systems : The imidazo-pyridine derivative () demonstrates how the neopentyl group can stabilize extended π-systems in kinase-targeted therapies .

准备方法

General Synthetic Strategy for 5-Aminopyrazoles

The most versatile and widely adopted approach to synthesize 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This method allows the construction of the pyrazole ring with an amino group at the 5-position by cyclization of appropriate precursors.

β-Ketonitrile and Hydrazine Condensation: The β-ketonitrile derivative serves as the key intermediate, which upon reaction with hydrazine or substituted hydrazines, undergoes cyclization to form the 5-aminopyrazole core.

This approach is favored because it avoids unstable or troublesome intermediates and allows for structural diversity by varying the substituents on the β-ketonitrile or hydrazine components.

Specific Preparation of 5-(2,2-Dimethylpropyl)-1H-pyrazol-3-amine

Starting Materials

β-Ketonitrile Derivative: A β-ketonitrile bearing the 2,2-dimethylpropyl substituent at the appropriate position is synthesized or obtained as the key precursor.

Hydrazine or Substituted Hydrazine: Hydrazine hydrate or a hydrazine substituted at the nitrogen can be used to introduce the pyrazole ring.

Cyclization Reaction

The β-ketonitrile derivative is reacted with hydrazine under controlled conditions (temperature range typically from 20 to 150 °C) to facilitate the formation of the pyrazole ring.

The reaction proceeds via nucleophilic attack of the hydrazine on the β-ketonitrile carbonyl and nitrile groups, followed by ring closure to yield the 5-aminopyrazole.

The 2,2-dimethylpropyl substituent remains intact during the cyclization, providing the desired substitution pattern on the pyrazole ring.

Regioselectivity and Yield Considerations

A significant challenge in pyrazole synthesis is the formation of regioisomers, particularly the 1,3-substituted versus 1,4-substituted isomers.

Traditional cyclization methods often yield mixtures of isomers due to lack of regioselectivity in the cyclization and N-alkylation steps.

Recent patented methods (WO2009135808A2) have introduced improved protocols using 1,3-difunctional compounds reacting with hydrazones, followed by acid treatment in aqueous media, to enhance regioselectivity towards the desired 1,3,4-substituted pyrazole isomer.

These methods achieve high yields and selectivity without requiring low temperature conditions, operating efficiently at moderate temperatures (10 to 180 °C).

Stepwise Synthetic Route (Based on Patent WO2009135808A2)

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of suitable 1,3-difunctional compound bearing the 2,2-dimethylpropyl substituent | Standard organic synthesis methods | Intermediate compound with reactive functional groups |

| 2 | Reaction of the 1,3-difunctional compound with hydrazone derivative | Moderate temperature (20-150 °C), aqueous acidic medium | Formation of intermediate pyrazole ring system |

| 3 | Acid treatment in presence of water | Acidic aqueous conditions, moderate temperature | Cyclization completion and regioselective formation of this compound |

| 4 | Isolation and purification | Standard purification techniques (e.g., crystallization, chromatography) | Pure this compound |

This method provides a regioselective and efficient synthetic route avoiding the formation of undesired isomers and maximizing yield.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reaction | Temperature | Regioselectivity | Yield | Notes |

|---|---|---|---|---|---|---|

| β-Ketonitrile + Hydrazine Condensation | β-Ketonitrile with 2,2-dimethylpropyl group, hydrazine | Cyclization to 5-aminopyrazole | 20-150 °C | Moderate to good | Moderate to high | Versatile, common method |

| 1,3-Difunctional Compound + Hydrazone + Acid Treatment (Patent WO2009135808A2) | 1,3-Difunctional compound, hydrazone | Cyclization via hydrazone intermediate | 10-180 °C | High regioselectivity | High | Improved selectivity, scalable |

| Coupling with Aromatic Diazonium Salts + Hydrazine | Aromatic diazonium salts, hydrazine hydrate | Formation of hydrazones, then 5-aminopyrazoles | Ambient to moderate | Variable | Moderate | More suitable for aromatic derivatives |

常见问题

Q. What are the key structural features of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine that influence its chemical reactivity?

The compound’s reactivity is dictated by its pyrazole core and substituent positioning. The 2,2-dimethylpropyl (neopentyl) group at the 1-position introduces steric hindrance, which can slow nucleophilic attacks at adjacent sites. The amine group at the 3-position participates in hydrogen bonding and serves as a potential site for derivatization. Comparative studies with analogs like 1-phenyl-1H-pyrazol-5-amine (lacking the bulky neopentyl group) highlight how steric effects modulate reactivity and solubility .

Methodological Insight : Use computational tools (e.g., DFT calculations) to map electron density and steric maps. Experimentally, probe reactivity via nucleophilic substitution or coupling reactions under varying conditions (e.g., temperature, catalysts).

Q. What synthetic routes are available for preparing this compound, and what are their typical yields?

Synthesis often involves cyclocondensation of hydrazines with β-diketones or enaminones. For example, hydrazine hydrate can react with 3-(2,2-dimethylpropyl)acetoacetate derivatives under reflux in ethanol, yielding the pyrazole core. Yields typically range from 40–70%, depending on substituent compatibility and purification methods (e.g., column chromatography vs. recrystallization) .

Methodological Insight : Optimize reaction time and solvent polarity (e.g., DMF vs. ethanol) to improve yield. Monitor byproducts via LC-MS and adjust stoichiometry to minimize side reactions.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of the 2,2-dimethylpropyl substituent on biological activity?

The neopentyl group’s steric and hydrophobic effects can be studied via structure-activity relationship (SAR) assays. Synthesize analogs with substituents of varying bulk (e.g., methyl, isopropyl) and compare their binding affinities to target proteins (e.g., kinases or GPCRs). For example, LY2228820, a p38 MAPK inhibitor with a similar neopentyl group, showed enhanced selectivity due to steric exclusion of off-target binding pockets .

Methodological Insight : Use X-ray crystallography or cryo-EM to resolve ligand-protein complexes. Pair with competitive binding assays (e.g., SPR or ITC) to quantify affinity changes.

Q. What methodologies are recommended for analyzing contradictory solubility data across solvent systems?

Discrepancies in solubility (e.g., aqueous vs. DMSO) may arise from polymorphic forms or impurities. Characterize the compound’s solid-state forms via PXRD and DSC. For aqueous solubility, perform pH-dependent studies (e.g., shake-flask method) to assess ionization effects. Cross-validate purity using ¹H/¹³C NMR and elemental analysis .

Methodological Insight : Use high-throughput solubility screening with automated liquid handlers to test multiple solvents simultaneously. Apply Hansen solubility parameters to predict optimal solvent systems.

Q. How can chromatographic techniques be optimized to separate this compound from structurally similar byproducts?

Separation challenges arise from analogs like 1-(1,2-dimethylpropyl)-1H-pyrazol-3-amine (amine at position 3 vs. 5). Use reversed-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). Adjust pH to 3–4 to protonate the amine, improving peak resolution. For preparative-scale purification, consider centrifugal partition chromatography with a heptane/ethyl acetate/water ternary system .

Methodological Insight : Employ LC-MS to track elution profiles and confirm fraction purity. Optimize column temperature (e.g., 25°C vs. 40°C) to enhance selectivity.

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

The compound’s amine group may pose respiratory or dermal irritation risks. Use fume hoods and PPE (gloves, goggles). Avoid open flames, as organic solvents used in synthesis (e.g., ethanol) are flammable. For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Store under nitrogen at –20°C to prevent oxidation .

Methodological Insight : Conduct a hazard assessment using SDS data and implement spill-response drills. Monitor air quality with real-time VOC sensors in synthesis areas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。